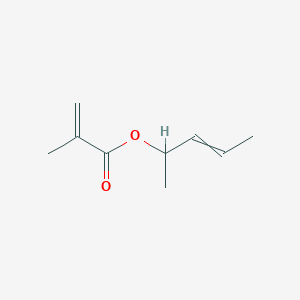

Pent-3-en-2-yl 2-methylprop-2-enoate

Description

Pent-3-en-2-yl 2-methylprop-2-enoate is an unsaturated ester characterized by a pent-3-en-2-yl group esterified with 2-methylprop-2-enoate (methacrylate). This compound is of interest in atmospheric and combustion chemistry due to its role as an intermediate in hydrocarbon oxidation processes. Pent-3-en-2-yl radicals, generated via allylic hydrogen abstraction from pent-2-ene, react with oxygen to form oxygenated derivatives, including this ester . Its reactivity is critical in understanding the degradation pathways of alkenes in surrogate fuels and gasoline components .

Properties

CAS No. |

194089-52-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

pent-3-en-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-5-6-8(4)11-9(10)7(2)3/h5-6,8H,2H2,1,3-4H3 |

InChI Key |

SFSOZIRLFWBKOO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)OC(=O)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, MMA)

- Structure : Simplest methacrylate ester, lacking the unsaturated pentenyl group.

- Applications : Widely used in polymer production (e.g., PMMA plastics) and adhesives .

- Safety : Occupational exposure limits (OELs) vary by region:

4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate

- Structure : Fluorinated derivative with a perfluorinated sulfonamide chain attached to the methacrylate group .

- Applications : Used in specialty materials requiring chemical resistance and hydrophobicity (e.g., coatings for electronics) .

- Unique Properties: Fluorination enhances thermal stability and reduces surface energy compared to non-fluorinated analogues.

Methyl 3-Phenylprop-2-enoate (Methyl Cinnamate)

- Structure: Aromatic ester with a phenyl substituent on the propenoate group .

- Applications : Flavoring agent (FEMA 2698), fragrance component, and intermediate in organic synthesis .

- Physical Properties : Higher molecular weight (162.19 g/mol) and lower volatility compared to aliphatic methacrylates.

Physicochemical and Functional Differences

Table 1: Comparative Properties of Pent-3-en-2-yl 2-Methylprop-2-enoate and Analogues

Reactivity and Environmental Impact

- This compound: Reacts with O₂ via barrierless recombination pathways, forming oxygenated products critical in combustion modeling . Microcanonical rate coefficients calculated using RRKM theory and inverse Laplace transform (ILT) methods .

- Methyl Methacrylate : Undergoes rapid polymerization under radical initiation, posing explosion risks in industrial settings .

- Fluorinated Methacrylate : Environmental persistence due to C-F bonds; subject to regulatory scrutiny under PFAS regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.